molecular formula C21H17NO2 B4611967 [2-(Carbazol-9-ylmethyl)phenyl] acetate

[2-(Carbazol-9-ylmethyl)phenyl] acetate

Cat. No.: B4611967
M. Wt: 315.4 g/mol
InChI Key: LWWGYCREPBJWGV-UHFFFAOYSA-N
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Description

[2-(Carbazol-9-ylmethyl)phenyl] acetate is a carbazole-derived compound featuring a phenylacetate moiety linked to the carbazole core via a methylene bridge at the 9-position. Carbazole derivatives are renowned for their optoelectronic properties, biological activity, and versatility in chemical modifications . The acetate group in this compound introduces ester functionality, which may influence solubility, bioavailability, and reactivity, distinguishing it from other carbazole analogs.

Properties

IUPAC Name

[2-(carbazol-9-ylmethyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-15(23)24-21-13-7-2-8-16(21)14-22-19-11-5-3-9-17(19)18-10-4-6-12-20(18)22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWGYCREPBJWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Carbazol-9-ylmethyl)phenyl] acetate typically involves the esterification of [2-(Carbazol-9-ylmethyl)phenol] with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Carbazol-9-ylmethyl)phenyl] acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Carbazol-9-ylmethyl)phenyl] acetate can be used as a building block for the synthesis of more complex molecules

Biology: This compound may be used in the development of fluorescent probes or dyes due to the inherent fluorescence of the carbazole group. These probes can be used for imaging and diagnostic purposes in biological systems.

Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of potential therapeutic agents. The carbazole moiety is known for its biological activity, including anticancer and antimicrobial properties.

Industry: In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of [2-(Carbazol-9-ylmethyl)phenyl] acetate involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer activity. Additionally, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and functional differences between [2-(Carbazol-9-ylmethyl)phenyl] acetate and related carbazole derivatives:

Compound Name Molecular Features Key Properties/Applications Research Findings
This compound Carbazole core + phenylacetate substituent Potential ester-mediated solubility; hypothesized use in drug delivery or optoelectronics Limited direct data; inferred from analogs
9H-Carbazol-9-amine Carbazole core + amine group at 9-position Enhanced electronic properties for OLEDs Phenyl substitution improves charge transport
Tris(4-carbazoyl-9-ylphenyl)amine Three carbazole units High hole mobility in organic semiconductors Used in perovskite solar cells
3,6-Diphenylcarbazole Phenyl groups at 3,6-positions High thermal stability (>300°C) Applied in thermally resistant OLED layers
3-Acetylcarbazole Acetyl group at 3-position Precursor for pharmaceuticals or polymers Reactivity enables Schiff base formation
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline Carbazole + sulfonamide chain Bioactivity in drug discovery Hydrogen-bonded crystal structure enhances stability
(S)-4-((3,6-Dibromo-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole Brominated carbazole + oxazole moiety Neuroprotective activity Bromine atoms enhance binding to CNS targets
Methyl 2-(2-(hydroxymethyl)phenyl)acetate Phenylacetate with hydroxymethyl group Antibacterial potential Structural similarity suggests ester-driven bioactivity

Structural and Electronic Differences

  • Functional Groups : The acetate ester differentiates it from sulfonamide or brominated analogs, which exhibit distinct biological interactions. For example, sulfonamide groups in N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline enable hydrogen bonding critical for crystal packing , whereas bromine in dibromo-carbazole derivatives enhances neuroprotective efficacy .

Stability and Reactivity

  • Thermal Stability : 3,6-diphenylcarbazole’s high thermal stability (>300°C) surpasses that of this compound, as esters typically degrade at lower temperatures .
  • Chemical Reactivity : The acetate group’s susceptibility to hydrolysis contrasts with the robustness of sulfonamide or brominated groups, limiting its use in harsh environments .

Q & A

Q. What mechanistic insights explain variations in biological activity between carbazole analogs?

  • Methodology : Perform SAR studies by modifying the acetate moiety (e.g., replacing with sulfonamide groups). Use molecular docking to predict target binding and validate with in vitro assays (e.g., enzyme inhibition). Cross-correlate with logP values to assess bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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